4,4'-Biphenylbis(diazonium)
Description
Structure
3D Structure
Properties
CAS No. |
5957-03-9 |
|---|---|
Molecular Formula |
C12H8N4+2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
4-(4-diazoniophenyl)benzenediazonium |
InChI |
InChI=1S/C12H8N4/c13-15-11-5-1-9(2-6-11)10-3-7-12(16-14)8-4-10/h1-8H/q+2 |
InChI Key |
HJBUBXIDMQBSQW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N |
Synonyms |
BDB bis(diazo)benzidine bis-diazotized benzidine |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Biphenylbis Diazonium and Its Analogues
Classical Diazotization Pathways from Diaminobiphenyl Precursors
The foundational method for preparing 4,4'-biphenylbis(diazonium) salts is the diazotization of 4,4'-diaminobiphenyl. chemcess.com This reaction, known as tetrazotization, converts the bifunctional aromatic amine into the corresponding bis(diazonium) salt. unacademy.com
A common and practical approach for diazotization involves the in-situ generation of nitrous acid (HNO₂). numberanalytics.comethz.ch This is typically achieved by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), directly within the reaction mixture containing the diamine. numberanalytics.comwikipedia.orgorganic-chemistry.org The reaction is generally represented as:
ArNH₂ + NaNO₂ + 2HX → [ArN₂]⁺X⁻ + NaX + 2H₂O wikipedia.org
This method ensures that the unstable nitrous acid is consumed as it is formed, which is crucial for controlling the reaction. numberanalytics.com The diazotization of benzidine (B372746) can be challenging due to competing oxidation reactions that can lead to the formation of colored byproducts and reduce the yield of the desired bis(diazonium) salt. cas.cz
The efficiency of the bis-diazotization process is highly dependent on the reaction conditions, particularly the acidic medium and temperature.
Acidic Media: The choice and concentration of the acid are critical. numberanalytics.comunacademy.com The reaction is typically carried out in a strong acidic medium (pH 1-3) to facilitate the formation of the active nitrosating agent and to prevent the coupling of the diazonium salt with the unreacted amine. numberanalytics.com While hydrochloric acid is commonly used, sulfuric acid can also be employed. google.com In some cases, using the sulfate (B86663) salt of the amine, like benzidine sulfate, can be advantageous due to its higher purity compared to the hydrochloride salt. google.com However, diazotization of the sulfate form is generally slower, but this can be accelerated by the addition of chloride ions. google.com
Temperature Control: Strict temperature control is paramount for successful diazotization. The reaction is highly exothermic, and the resulting diazonium salts are often unstable at elevated temperatures. unacademy.comnumberanalytics.com To prevent decomposition and unwanted side reactions, the diazotization is typically conducted at low temperatures, generally between 0 and 5°C. wikipedia.orgunacademy.com Maintaining this low temperature throughout the addition of sodium nitrite is crucial for maximizing the yield and purity of the 4,4'-biphenylbis(diazonium) salt. unacademy.comnumberanalytics.com
In-Situ Generation of Nitrous Acid for Bis-Diazotization
Counterion Exchange Strategies in 4,4'-Biphenylbis(diazonium) Salt Preparation
The stability and reactivity of diazonium salts are significantly influenced by the counterion. numberanalytics.com While chloride salts are common, they can be unstable. wikipedia.org Therefore, strategies to exchange the counterion for a more stabilizing one are often employed, particularly for isolating the diazonium salt as a solid.
Arenediazonium tetrafluoroborates are known for their enhanced stability compared to the corresponding chlorides, often allowing them to be isolated as dry solids. chemrxiv.orgwikipedia.org The synthesis of 4,4'-biphenylbis(diazonium) tetrafluoroborate (B81430) is achieved by adding tetrafluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate to the initially formed diazonium chloride solution. wikipedia.orgorgsyn.orgprepchem.com This results in the precipitation of the less soluble tetrafluoroborate salt.
The general procedure involves:
Diazotization of the diamine (e.g., benzidine) with sodium nitrite and a mineral acid (like HCl) at low temperatures. prepchem.com
Addition of an ice-cold solution of fluoboric acid to the resulting tetrazo solution, which leads to the formation of a paste of the 4,4'-biphenylene-bis-diazonium borofluoride. orgsyn.org
The precipitate is then collected, washed, and dried. orgsyn.org
The increased stability of tetrafluoroborate salts is attributed to the non-nucleophilic and non-basic nature of the [BF₄]⁻ anion. organic-chemistry.org
| Property | Diazonium Chloride | Diazonium Tetrafluoroborate |
| Stability | Unstable at room temperature, prepared at 0-5°C. wikipedia.org | Generally stable at room temperature, can be isolated as a solid. chemrxiv.orgwikipedia.org |
| Isolation | Typically used in solution immediately after preparation. | Can be isolated, purified, and stored for later use. chemrxiv.org |
| Hazard | Can be explosive. wikipedia.org | Readily isolated and considered safer to handle. wikipedia.org |
This table provides a comparative overview of the general properties of diazonium chloride and tetrafluoroborate salts.
For certain applications, particularly in the dye industry, 4,4'-biphenylbis(diazonium) salts are prepared and stabilized as zinc chloride double salts. nbinno.com These double salts often exhibit improved stability over the simple chloride salts and can be precipitated from the reaction mixture.
The preparation typically involves performing the diazotization in the presence of zinc chloride or adding a zinc chloride solution to the diazonium salt solution. google.comgoogle.com The precipitation of the double salt, for instance, 3,3'-dipropoxybiphenyl-4,4'-bis(diazonium) tetrachlorozincate, can be facilitated by the addition of sodium chloride. google.com These stabilized salts are valuable in producing azo dyes. sigmaaldrich.com
Tetrafluoroborate Derivatives Synthesis and Stability
Optimization of Synthetic Yields and Purity for Research Applications
For research purposes, achieving high yields and purity of 4,4'-biphenylbis(diazonium) is critical. Optimization strategies focus on several key parameters of the diazotization reaction.
Key Optimization Parameters:
Molar Ratios of Reactants: The stoichiometry of the amine, sodium nitrite, and acid must be carefully controlled. An excess of nitrous acid is often used to ensure complete diazotization, but a large excess can lead to side reactions. acs.org The amount of acid is also critical; for some substrates, the inherent acidity of the amine salt is sufficient, while for others, additional acid improves the reaction. acs.org
Reaction Time and Temperature: As discussed, low temperatures are crucial. numberanalytics.com The reaction time must be sufficient for complete conversion without allowing for significant decomposition of the product. researchgate.net
Purity of Starting Materials: The purity of the initial diaminobiphenyl is important, as impurities can interfere with the reaction and contaminate the final product. For instance, benzidine sulfate is often purer than benzidine hydrochloride. google.com
Continuous Flow Reactors: Modern techniques like continuous flow chemistry offer enhanced control over reaction parameters such as temperature, mixing, and residence time. researchgate.netnumberanalytics.com This can lead to improved safety, higher yields, and greater purity by minimizing the accumulation of unstable diazonium intermediates. numberanalytics.com
Influence of Substituents on Reaction Optimization: The presence of substituents on the biphenyl (B1667301) ring system can significantly impact the diazotization reaction. Electron-donating groups can increase the rate of reaction but may also increase the likelihood of side reactions like oxidation. cas.cz Conversely, electron-withdrawing groups can deactivate the amine, requiring more forcing conditions for diazotization. Therefore, the optimization strategy must be tailored to the specific analogue being synthesized. iarc.fr For example, in the synthesis of C.I. Reactive Red 195, the molar ratios of acid and sodium nitrite to the diamine precursor were optimized to maximize the yield of the diazonium salt. acs.org
Alternative and Emerging Synthetic Routes to Biphenylbis(diazonium) Species
The traditional synthesis of 4,4'-biphenylbis(diazonium) salts involves the tetrazotization of benzidine or its derivatives using nitrous acid in a strong aqueous mineral acid at low temperatures. chemcess.comunacademy.com This method, while effective, presents challenges related to the handling of potentially explosive intermediates and the often limited solubility of reactants in aqueous media. acs.org Consequently, research has focused on developing alternative and emerging synthetic routes that offer improved safety, efficiency, and substrate scope. These modern approaches often leverage new technologies and non-traditional reaction conditions to overcome the limitations of classical methods.
One of the most significant advancements is the use of continuous-flow and microfluidic reactor technologies. acs.orgmdpi.com These systems offer superior control over reaction parameters, such as temperature and mixing, which is crucial for managing highly reactive and unstable intermediates like diazonium salts. acs.orgmdpi.com The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, minimizing the risk of thermal decomposition and explosive reactions that can occur in large-scale batch processes. acs.org The formation of diazonium salts in anhydrous conditions within microfluidic channels has been demonstrated, which can enhance yield and applicability for substrates that are sensitive to aqueous environments. acs.orgacs.org Such systems allow for the safe, on-demand generation of diazonium species that can be immediately used in subsequent reactions, a strategy known as in-situ consumption. mdpi.com
Another area of development is the use of non-aqueous diazotization conditions. acs.org The classical use of aqueous acids can be problematic for certain aromatic amines or for subsequent reactions that require anhydrous conditions. acs.org Alternative methods may employ organic nitrites, such as isoamyl nitrite, in organic solvents. acs.org This approach can improve the solubility of starting materials and allow for a broader range of reaction conditions.
The reduction of nitroaromatic compounds presents a fundamentally different approach to forming the precursor diamine. The synthesis of benzidine often starts from the reduction of nitrobenzene (B124822) to 1,2-diphenylhydrazine, which then undergoes an acid-catalyzed rearrangement. wikipedia.org Variations in this process, such as using different reducing agents like iron powder or sodium amalgam, can be considered alternative pathways to the crucial benzidine intermediate needed for bis-diazotization. chemcess.comwikipedia.org Furthermore, synthetic strategies for creating analogues involve reacting substituted precursors. For instance, analogues of related compounds have been synthesized by reacting 4,4′-dinitrobiphenyl with various anilines at high temperatures with a base, which could then be subjected to diazotization. researchgate.net
Emerging catalytic methods also offer new possibilities. For example, ferric hydrogen sulfate has been used as a catalyst to synthesize azo compounds from aromatic amines, boasting shorter reaction times. beilstein-journals.org While this is demonstrated for a coupling reaction, the principles of using novel catalysts for the activation or formation of the diazonium species could be applied to biphenyl systems.
These emerging routes collectively aim to make the synthesis of biphenylbis(diazonium) species and their analogues safer, more efficient, and more versatile, opening up new possibilities for their application in materials science and chemical synthesis.
Data Tables
The following tables summarize the key aspects of alternative synthetic methodologies and present specific research findings.
Table 1: Comparison of Alternative Synthetic Methodologies for Diazonium Salt Formation This table is interactive. You can sort and filter the data by clicking on the headers.
| Methodology | Key Features & Advantages | Typical Reagents/Conditions | Relevance to Biphenylbis(diazonium) Synthesis |
|---|---|---|---|
| Microfluidic/Flow Chemistry | Enhanced safety, superior temperature and mixing control, high efficiency, suitable for unstable intermediates. acs.orgacs.org | Aniline (B41778), sodium nitrite, acid (e.g., HCl) or organic nitrites in a continuous-flow reactor. mdpi.com | Ideal for managing the high reactivity and potential instability of the bis(diazonium) salt, allowing for safer on-demand synthesis. |
| Non-Aqueous Diazotization | Improved solubility for organic substrates, avoids water-sensitive side reactions. acs.org | Aromatic amines, organic nitrites (e.g., isoamyl nitrite) in organic solvents (e.g., DMSO). acs.orgrsc.org | Beneficial for benzidine derivatives with poor aqueous solubility or when subsequent coupling reactions must be anhydrous. |
| Synthesis from Nitroaromatics | Utilizes different starting materials, offering an alternative pathway to the key diamine precursor. chemcess.comwikipedia.org | Nitrobenzene reduction using agents like iron powder or sodium amalgam, followed by acid rearrangement. chemcess.comwikipedia.org | Provides a different synthetic entry point to the benzidine core structure before the final bis-diazotization step. |
| Solid-Phase Synthesis | Potential for automation and purification simplification. mdpi.com | (Not detailed in provided sources) | Could offer a streamlined process for producing and isolating biphenylbis(diazonium) salts or their precursors. |
Table 2: Research Findings on Emerging Diazotization Techniques This table is interactive. You can sort and filter the data by clicking on the headers.
| Reactant(s) | Method | Reagents/Conditions | Outcome/Yield | Reference |
|---|---|---|---|---|
| Aniline | Aqueous Flow Diazotization | Aniline HCl salt, aqueous sodium nitrite, hydrochloric acid | Excellent conversion (>93% purity) to diazonium salt. | mdpi.com |
| Aniline | Anhydrous Microfluidic Diazotization | Aniline, isoamyl nitrite in a monolithic microfluidic reactor | Significant yield enhancements due to improved heat and mass transfer. | acs.orgacs.org |
| p-Nitroaniline | In-situ Diazotization and Coupling | Diazotization followed by coupling with Diphenylamine in methanol. | Synthesis of 4-(2-(4-nitrophenyl)diazenyl)-N-phenylbenzenamine. | beilstein-journals.org |
| Various Anilines | Diazonium Salt Preparation | Aniline, hydrofluoroboric acid, sodium nitrite in water at 0°C. | Formation of solid aryldiazonium tetrafluoroborate salts. | rsc.orgrsc.org |
Fundamental Reactivity and Mechanistic Studies of 4,4 Biphenylbis Diazonium
Pathways of Aryl Radical Formation from Diazonium Decomposition
The decomposition of 4,4'-biphenylbis(diazonium) salts is a critical process that leads to the formation of highly reactive aryl radicals. This transformation can be initiated through thermal or photochemical means, each following distinct mechanistic pathways. The resulting biphenyl (B1667301) diradical is a versatile intermediate in various synthetic applications.
Thermal Decomposition: The thermal instability of diazonium salts is well-documented. When heated, 4,4'-biphenylbis(diazonium) undergoes homolytic cleavage of the carbon-nitrogen bonds, releasing nitrogen gas (N₂) and generating a 4,4'-biphenyldiyl diradical. The stability of diazonium salts can be influenced by the substituents on the aromatic rings; for instance, electron-donating groups can decrease stability. The decomposition temperature is a key parameter in these reactions, and studies have shown that different diazonium salts exhibit varying thermal stabilities. For example, the decomposition of some diazonium salts can be highly exothermic, posing potential hazards on a large scale. scientificupdate.com
Photochemical Decomposition: Photoredox catalysis offers an alternative pathway for the generation of aryl radicals from diazonium salts under milder conditions. beilstein-journals.org In this process, a photocatalyst, such as eosin (B541160) Y, absorbs visible light and enters an excited state. beilstein-journals.org The excited photocatalyst can then engage in a single-electron transfer (SET) with the 4,4'-biphenylbis(diazonium) salt. beilstein-journals.org This SET process reduces the diazonium salt, leading to the formation of an aryl radical and the release of dinitrogen. beilstein-journals.org This method is often more selective than traditional chemical reduction methods. beilstein-journals.org The electrochemical reduction of diazonium salts also provides a pathway to aryl radicals. xmu.edu.cn
The general mechanism for aryl radical formation from the decomposition of a diazonium salt can be summarized as follows:
Initiation (Thermal or Photochemical): Energy input leads to the homolytic cleavage of the C-N bond.
Propagation: The aryl radical formed can then participate in various reactions, including abstraction of atoms or addition to unsaturated systems. kanazawa-u.ac.jp
The formation of aryl radicals from 4,4'-biphenylbis(diazonium) is a foundational step for numerous subsequent reactions, including the synthesis of complex organic molecules and polymers. beilstein-journals.orgxmu.edu.cn
Nucleophilic Aromatic Substitution Reactions Involving Diazonium Displacement
The diazonium groups of 4,4'-biphenylbis(diazonium) are excellent leaving groups, facilitating a variety of nucleophilic aromatic substitution reactions. These transformations are pivotal for introducing a wide range of functional groups onto the biphenyl core.
The Sandmeyer reaction is a cornerstone of diazonium chemistry, enabling the substitution of the diazonium group with halides (Cl, Br) or cyanide (CN). numberanalytics.comwikipedia.org This reaction is typically catalyzed by copper(I) salts. wikipedia.org The mechanism is believed to proceed through a radical pathway involving a single-electron transfer from the copper(I) catalyst to the diazonium salt. nrochemistry.compsu.edu This transfer initiates the release of nitrogen gas and the formation of an aryl radical, which then reacts with the copper(II) halide or cyanide to yield the final product. nrochemistry.compsu.edu
For 4,4'-biphenylbis(diazonium), the reaction can be performed sequentially on both diazonium groups to introduce two identical substituents. The general scheme for the Sandmeyer reaction is as follows:
Ar-N₂⁺ + CuX → Ar-X + N₂ + Cu⁺ (where X = Cl, Br, CN)
The reaction conditions, such as temperature and the specific copper(I) salt used, are crucial for achieving high yields and minimizing side reactions. numberanalytics.com
The introduction of fluorine atoms onto an aromatic ring via the diazonium group is achieved through the Schiemann reaction. wikipedia.orgscienceinfo.com This reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt. scientificupdate.comwikipedia.org In the case of 4,4'-biphenylbis(diazonium), it would first be converted to its tetrafluoroborate salt by treatment with fluoroboric acid (HBF₄). scienceinfo.com
Upon heating, the 4,4'-biphenylbis(diazonium) tetrafluoroborate decomposes to yield 4,4'-difluorobiphenyl, nitrogen gas, and boron trifluoride. wikipedia.org Unlike the Sandmeyer reaction, the Schiemann reaction does not typically require a metal catalyst. wikipedia.org The mechanism is thought to involve the formation of an aryl cation, which then abstracts a fluoride (B91410) ion from the tetrafluoroborate anion. wikipedia.org
Recent advancements have explored alternative fluorinating agents and conditions to improve the efficiency and safety of this transformation, including the use of other hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts. scientificupdate.comwikipedia.org There have also been efforts to develop copper-mediated fluoro-deamination reactions as an alternative to the traditional Schiemann reaction. nih.gov
The diazonium groups of 4,4'-biphenylbis(diazonium) can also be replaced by hydroxyl (-OH) or hydrogen (-H) groups.
Hydroxylation: The replacement of a diazonium group with a hydroxyl group is typically achieved by heating the aqueous solution of the diazonium salt. wikipedia.orgmasterorganicchemistry.com This reaction, often referred to as "verkochung" (boiling), can be promoted by the presence of copper(I) oxide or an excess of copper(II) nitrate (B79036) in neutral water at room temperature. wikipedia.org This process allows for the synthesis of 4,4'-biphenyldiol from 4,4'-biphenylbis(diazonium). google.com
Reduction to Hydrogen: The replacement of a diazonium group with a hydrogen atom, effectively removing the amino group from the original precursor, can be accomplished using reducing agents like hypophosphorous acid (H₃PO₂). masterorganicchemistry.comlibretexts.org This reaction is a type of dediazoniation and proceeds via a radical mechanism. This transformation would convert 4,4'-biphenylbis(diazonium) into biphenyl.
Schiemann Reaction for Biphenyl-Derived Fluorination
Electrophilic Coupling Reactions and Azo Compound Formation
Azo coupling reactions are electrophilic aromatic substitution reactions where the diazonium ion acts as the electrophile. organic-chemistry.orgwikipedia.org These reactions are fundamental to the synthesis of a vast array of azo dyes. jchemrev.comscience-revision.co.uk
4,4'-Biphenylbis(diazonium) serves as a precursor for the synthesis of bis-azo dyes. google.comcymitquimica.com The mechanism involves the electrophilic attack of the diazonium cation on an activated aromatic ring, such as a phenol (B47542) or an aniline (B41778) derivative. organic-chemistry.orgwikipedia.org
The key steps of the azo coupling mechanism are:
Electrophilic Attack: The positively charged diazonium ion is attracted to the electron-rich aromatic ring of the coupling component. science-revision.co.uk The attack usually occurs at the para position of the coupling partner, unless this position is blocked. organic-chemistry.org
Formation of a Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.
Deprotonation: A base, often hydroxide, removes a proton from the sigma complex to restore the aromaticity of the ring, resulting in the formation of the azo compound. chemistrystudent.com
The reaction is typically carried out at low temperatures (around 5°C) to ensure the stability of the diazonium salt. chemistrystudent.com The pH of the reaction medium is also a critical factor; the coupling is generally performed under mildly acidic or neutral conditions. organic-chemistry.org For 4,4'-biphenylbis(diazonium), this coupling can occur at both ends of the molecule, leading to the formation of symmetrical bis-azo dyes, which often exhibit intense colors due to their extended conjugated systems. wikipedia.orgresearchgate.netdntb.gov.ua
Data Tables
Table 1: Sandmeyer-Type Reactions of Aryl Diazonium Salts
| Reaction | Reagent | Product | Catalyst | Reference |
| Chlorination | CuCl/HCl | Aryl Chloride | Copper(I) | wikipedia.org |
| Bromination | CuBr/HBr | Aryl Bromide | Copper(I) | wikipedia.org |
| Cyanation | CuCN/KCN | Aryl Cyanide | Copper(I) | wikipedia.org |
Table 2: Comparison of Diazonium Displacement Reactions
| Reaction | Reagent(s) | Key Intermediate | Product | Reference |
| Schiemann | HBF₄, Heat | Aryl cation | Aryl Fluoride | wikipedia.orgscienceinfo.com |
| Hydroxylation | H₂O, Heat (Cu₂O) | Aryl cation/radical | Phenol | wikipedia.org |
| Reduction | H₃PO₂ | Aryl radical | Arene | masterorganicchemistry.comlibretexts.org |
Regioselectivity and Reaction Conditions in Azo Coupling
The primary factors governing the outcome of the azo coupling are the pH of the reaction medium, temperature, and the nature of the coupling partner. numberanalytics.com Since 4,4'-biphenylbis(diazonium) possesses two diazonium functionalities, the reaction can proceed in a stepwise manner to yield either a mono-azo or a bis-azo compound, depending on the stoichiometry of the reactants.
Regioselectivity: The substitution of the azo group onto the aromatic ring of the coupling agent is directed by the activating groups present. libretexts.org For phenols and anilines, the hydroxyl (-OH) and amino (-NH2) groups are strong activating, ortho-, para-directors. The coupling reaction with 4,4'-biphenylbis(diazonium) preferentially occurs at the para position relative to the activating group due to less steric hindrance. organic-chemistry.orgyokogawa.com If the para position is already occupied, the coupling will proceed at one of the ortho positions. organic-chemistry.orgyokogawa.com
Reaction Conditions:
pH: The pH of the reaction medium is a critical parameter that influences the reactivity of both the diazonium salt and the coupling agent. beilstein-journals.org
When coupling with phenols , the reaction is typically carried out in a mildly alkaline medium (pH 9-10). chemguide.co.uk This condition facilitates the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which readily attacks the diazonium cation. numberanalytics.com
Conversely, for coupling with anilines , the reaction is performed in a slightly acidic medium (pH 4-5). beilstein-journals.org In acidic conditions, the amino group is protonated to a small extent, which prevents self-coupling of the aniline, yet a sufficient concentration of the free amine remains to react with the diazonium salt. beilstein-journals.org
Temperature: Diazonium salts are thermally unstable and prone to decomposition, which can lead to the formation of unwanted byproducts. numberanalytics.comcuhk.edu.hk Therefore, azo coupling reactions are almost invariably carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt throughout the reaction. cuhk.edu.hknih.gov
Stoichiometry: The molar ratio of the 4,4'-biphenylbis(diazonium) salt to the coupling agent determines the extent of the reaction. An equimolar ratio may favor the formation of mono-azo products, while a 1:2 molar ratio of the bis(diazonium) salt to the coupling agent is employed to synthesize symmetrical bis-azo dyes. jcsp.org.pk
A practical example is the synthesis of bis-azo dyes from benzidine (B372746), the precursor to 4,4'-biphenylbis(diazonium) chloride. In a typical procedure, benzidine is diazotized using sodium nitrite (B80452) and hydrochloric acid at 0 °C. The resulting 1,1'-biphenyl-4,4'-bis(diazonium) chloride is then coupled with two equivalents of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686) or malononitrile, in the presence of a base like sodium acetate (B1210297) to afford the insoluble bis-azo dye product. nih.gov
| Parameter | Condition | Rationale | Outcome |
|---|---|---|---|
| pH | Alkaline (pH 9-10) | Favors formation of highly reactive phenoxide ions from phenolic couplers. numberanalytics.com | Efficient coupling with phenols. |
| Acidic (pH 4-5) | Prevents self-coupling of aniline couplers while maintaining sufficient reactivity. beilstein-journals.org | Controlled coupling with anilines. | |
| Temperature | Low (0-5 °C) | Minimizes the decomposition of the thermally unstable diazonium salt. cuhk.edu.hknih.gov | Higher yield and purity of the azo product. |
| Stoichiometry (Diazonium:Coupler) | 1:1 | One diazonium group reacts. | Formation of mono-azo compounds. |
| 1:2 | Both diazonium groups react. jcsp.org.pk | Formation of symmetrical bis-azo dyes. |
Electrochemical Reaction Mechanisms of Biphenylbis(diazonium)
The electrochemical behavior of 4,4'-biphenylbis(diazonium) is primarily characterized by its reduction at electrode surfaces, a process that has been extensively utilized for surface modification. The oxidative pathways are less explored but are relevant to the stability and reactivity of the resulting surface layers.
Reductive Processes and Radical Generation at Electrode Interfaces
The electrochemical reduction of aryldiazonium salts is a versatile and well-established method for covalently grafting organic layers onto a wide range of surfaces, including metals and carbon. mdpi.comasianpubs.org The fundamental process involves the transfer of one electron to the diazonium cation, leading to the cleavage of the C-N bond and the release of a dinitrogen molecule. nih.gov This irreversible step generates a highly reactive aryl radical. rsc.orgrsc.org
For 4,4'-biphenylbis(diazonium), this process can be described as follows:
Electron Transfer and Radical Formation: Each diazonium group can accept an electron from the electrode surface, resulting in the formation of a biphenyl diradical or a step-wise formation of radical intermediates. The reduction typically occurs at potentials near 0 V versus a saturated calomel (B162337) electrode (SCE). mdpi.com The cyclic voltammogram of this process shows a characteristic broad, irreversible reduction wave, indicating a rapid chemical reaction following the electron transfer. mdpi.com
Surface Grafting: The generated aryl radicals rapidly react with the electrode surface, forming a stable covalent bond. asianpubs.orgifremer.fr This process leads to the modification of the electrode with biphenyl groups.
Multilayer Formation: A key feature of diazonium salt reduction is the tendency to form multilayered films rather than a simple monolayer. researchgate.netmdpi.com This occurs because the initially generated radicals can react not only with the electrode surface but also with already grafted aryl groups. frontiersin.org Furthermore, a grafted aryl group can react with another diazonium cation in solution, forming an azo linkage (-N=N-), which also contributes to the growth of the film. frontiersin.org
The bifunctional nature of 4,4'-biphenylbis(diazonium) is particularly significant in this context. The presence of two reactive sites allows it to act as a cross-linking agent, bridging different points on the electrode surface or linking different nanomaterials. For instance, bis-diazonium salts have been used to create covalently bonded networks of graphene nanoflakes. mdpi.com This capability makes it a valuable tool for constructing robust, three-dimensional surface architectures.
| Feature | Description | Significance |
|---|---|---|
| Mechanism | One-electron reduction per diazonium group, followed by N₂ loss to generate aryl radicals. nih.govrsc.org | Forms highly reactive intermediates for surface modification. |
| Cyclic Voltammetry | Broad, irreversible reduction peak near 0 V vs. SCE. mdpi.com | Characteristic of diazonium salt electrografting. |
| Surface Product | Covalently bonded biphenyl multilayer film. researchgate.netmdpi.com | Creates a stable and robust surface modification. |
| Role of Bifunctionality | Acts as a cross-linker, capable of forming networks and bridges. mdpi.com | Enables the construction of complex surface architectures. |
Oxidative Pathways and Surface Reactivity
While the reductive pathways of 4,4'-biphenylbis(diazonium) are well-documented and utilized for surface grafting, the oxidative mechanisms are less defined. The primary focus of oxidative studies relates to the reactivity and stability of the grafted aryl layers on the electrode surface.
The covalently grafted biphenyl layers formed from the reduction of 4,4'-biphenylbis(diazonium) are generally very stable due to the strong carbon-surface bond. mdpi.comfrontiersin.org However, under sufficiently high anodic potentials, the grafted layer can undergo electrochemical reactions.
Studies on surfaces modified with similar aryl groups have shown that applying a high oxidation potential can lead to the electrochemical stripping or removal of the grafted layer. mdpi.com This process is often associated with the oxidation of the underlying electrode material, particularly for carbon electrodes. For instance, the oxidation of the carbon surface itself can destabilize and remove the grafted film. mdpi.com
The biphenyl moiety within the grafted layer also has its own redox chemistry, although it is generally less accessible than the reduction of the parent diazonium salt. The oxidation of polyphenyl-like films can lead to the formation of radical cations within the film, potentially altering its conductivity and reactivity. While specific studies on the oxidative pathways of films derived from 4,4'-biphenylbis(diazonium) are scarce, the general principles suggest that the grafted layers are not entirely inert and can be electrochemically modified or degraded under strongly oxidizing conditions. This surface reactivity is an important consideration for applications where the modified electrodes might be subjected to a wide potential window, such as in sensing or electrocatalysis.
Introduction of Diverse Functionalities via Diazonium Chemistry
The diazonium groups in 4,4'-biphenylbis(diazonium) are excellent leaving groups, facilitating their replacement by a wide array of substituents through well-established diazonium chemistry. This allows for the synthesis of symmetrically substituted biphenyl derivatives.
Key reactions for the derivatization of 4,4'-biphenylbis(diazonium) include:
Sandmeyer Reaction: This reaction utilizes copper(I) salts to replace the diazonium groups with halides (Cl, Br) or a cyano group (CN). mycollegevcampus.com It is a cornerstone method for introducing these functionalities onto an aromatic ring. mycollegevcampus.com
Gomberg-Bachmann Reaction: This reaction enables the formation of aryl-aryl bonds. wikipedia.orglibretexts.org In the context of 4,4'-biphenylbis(diazonium), it can be used to extend the biphenyl system by coupling it with other aromatic compounds. wikipedia.orglibretexts.org However, this reaction is often associated with low yields due to side reactions. mycollegevcampus.comwikipedia.orglibretexts.org
The versatility of diazonium chemistry allows for the synthesis of a variety of biphenyl derivatives with tailored properties.
Table 1: Examples of Derivatization Reactions of 4,4'-Biphenylbis(diazonium)
| Reagent(s) | Reaction Type | Product |
| CuCl | Sandmeyer | 4,4'-Dichlorobiphenyl |
| CuBr | Sandmeyer | 4,4'-Dibromobiphenyl (B48405) |
| CuCN | Sandmeyer | 4,4'-Dicyanobiphenyl |
| HBF₄, heat | Schiemann | 4,4'-Difluorobiphenyl |
| H₂O, H⁺, heat | Hydrolysis | 4,4'-Biphenyldiol |
| H₃PO₂ | Reduction | Biphenyl |
| Benzene (B151609), NaOH | Gomberg-Bachmann | p-Terphenyl |
Polymerization Reactions Initiated by or Involving 4,4'-Biphenylbis(diazonium)
The reactivity of the diazonium groups also extends to the initiation and participation in various polymerization reactions, leading to the formation of polymers with specific properties.
Chain-Growth Polymerization Mechanisms (e.g., Radical Polymerization)
4,4'-Biphenylbis(diazonium) can serve as an initiator for chain-growth polymerization, particularly free-radical polymerization. open.edu This process involves three main stages: initiation, propagation, and termination. numberanalytics.comlearnpolymers.org The thermal or photochemical decomposition of the diazonium salt generates aryl radicals. nih.gov These highly reactive species can then attack vinyl monomers, initiating a chain reaction where monomers are rapidly added to the growing polymer chain. open.edupressbooks.pub This method allows for the synthesis of polymers like polystyrene and poly(methyl methacrylate) with a biphenyl moiety at the chain ends.
The initiation step involves the homolytic cleavage of the C-N bond in the diazonium salt to produce a biphenyl diradical and nitrogen gas. This diradical then adds to a monomer molecule, creating a new radical species that propagates the polymerization.
Step-Growth Polymerizations for Rigid-Rod Systems
In step-growth polymerization, monomers with two or more reactive functional groups react to form dimers, trimers, and eventually long polymer chains. numberanalytics.comwikipedia.orglibretexts.org 4,4'-Biphenylbis(diazonium) can be converted to various bifunctional monomers, such as 4,4'-biphenyldicarboxylic acid or 4,4'-biphenyldiol, which are then used in step-growth polymerizations. wikipedia.orgarabjchem.org
The rigid and linear nature of the biphenyl unit makes these monomers ideal for the synthesis of rigid-rod polymers. scirp.org These polymers, such as certain polyesters and polyamides, exhibit high thermal stability, mechanical strength, and often liquid crystalline behavior due to the rigidity of their backbones. wikipedia.org
Cross-Coupling Polymerization Strategies (e.g., Kumada, Sonogashira related to biphenyl links)
While 4,4'-biphenylbis(diazonium) itself is not directly used in cross-coupling polymerization, its derivatives, particularly dihalogenated biphenyls (e.g., 4,4'-dibromobiphenyl or 4,4'-diiodobiphenyl), are key monomers in these reactions. peerj.com Cross-coupling reactions, such as Kumada, Suzuki, and Sonogashira, are powerful tools for forming carbon-carbon bonds and are widely used to synthesize conjugated polymers. rsc.orgresearchgate.net
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net Polymerization occurs through the reaction of a di-Grignard reagent with a dihalide. peerj.com
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is used to synthesize poly(arylene ethynylene)s, which are important materials in organic electronics.
These polymerization methods allow for the precise construction of polymer backbones containing biphenyl units, leading to materials with tailored electronic and optical properties.
Precursors for Polymeric Materials with Tuned Architectures
The ability to introduce various functional groups onto the biphenyl core through diazonium chemistry makes 4,4'-biphenylbis(diazonium) a versatile precursor for a wide range of polymeric materials with specific architectures and properties.
Synthesis of High-Performance Polyimides and Poly(arylene ether ketones)
Derivatives of 4,4'-biphenylbis(diazonium) are crucial in the synthesis of high-performance polymers like polyimides and poly(arylene ether ketones) (PAEKs).
Polyimides: These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are often synthesized from the polycondensation of a dianhydride and a diamine. 4,4'-Diaminobiphenyl, which can be synthesized from 4,4'-biphenylbis(diazonium) via reduction of the corresponding dinitro compound, is a common diamine monomer used to impart rigidity and thermal stability to the polyimide backbone.
Poly(arylene ether ketones) (PAEKs): PAEKs are a family of high-performance thermoplastics with excellent mechanical strength and thermal stability. The synthesis of PAEKs often involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide or a Friedel-Crafts acylation polymerization. researchgate.net Biphenyl-containing monomers, such as 4,4'-dihydroxybiphenyl (B160632) or 4,4'-difluorobenzophenone (B49673) (which can be derived from biphenyl), are used to enhance the rigidity and raise the glass transition temperature of the resulting PAEKs. researchgate.net
The incorporation of the biphenyl moiety into the polymer backbone of polyimides and PAEKs is a key strategy for enhancing their performance characteristics, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.
Derivatization and Advanced Synthetic Transformations Utilizing 4,4 Biphenylbis Diazonium
Advanced Polymer Architectures
The synthesis of segmented-block poly(ether amide)s from 4,4'-biphenylbis(diazonium) is an indirect process that leverages the reactivity of the diazonium groups to generate stable bifunctional monomers. These monomers, containing the rigid biphenyl (B1667301) unit, are then polymerized with flexible polyether segments to create high-performance thermoplastic elastomers. Direct polycondensation of 4,4'-biphenylbis(diazonium) is not a viable route for forming amide linkages due to the high reactivity and thermal instability of the diazonium functionality. Instead, the diazonium salt serves as a versatile precursor for the synthesis of key biphenyl-based monomers.
A primary synthetic route involves the conversion of 4,4'-biphenylbis(diazonium) to [1,1'-biphenyl]-4,4'-dicarboxylic acid. This transformation can be achieved through a Sandmeyer-type reaction, where the diazonium groups are replaced with cyano groups using copper(I) cyanide. masterorganicchemistry.com The resulting 4,4'-dicyanobiphenyl is then subjected to hydrolysis to yield [1,1'-biphenyl]-4,4'-dicarboxylic acid. Subsequently, the dicarboxylic acid is converted to the more reactive [1,1'-biphenyl]-4,4'-dicarbonyl dichloride by treatment with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
The synthesized [1,1'-biphenyl]-4,4'-dicarbonyl dichloride serves as the rigid monomer in the low-temperature solution polycondensation process to form segmented-block poly(ether amide)s. wikipedia.org In this method, the rigid aromatic diacid chloride is reacted with a flexible α,ω-diamino-poly(ethylene oxide) (PEO) oligomer, which constitutes the soft segment. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). wikipedia.orgnih.gov
The properties of the resulting poly(ether amide)s, such as crystallinity, solubility, and thermal characteristics, are influenced by the length and polydispersity of the flexible PEO segments. wikipedia.org The random distribution of varying lengths of oxyethylene segments between the rigid biphenyl amide moieties can lead to reduced crystallinity, enhanced flexibility, and improved processability of the final polymer. wikipedia.org
Below is a table summarizing the key reactants and conditions for the synthesis of segmented-block poly(ether amide)s utilizing a derivative of 4,4'-biphenylbis(diazonium).
Table 1: Synthesis of Segmented-Block Poly(ether amide)s via Low-Temperature Solution Polycondensation
| Rigid Monomer (derived from 4,4'-Biphenylbis(diazonium)) | Flexible Monomer | Polymerization Method | Solvent | Resulting Polymer Properties | Reference |
|---|---|---|---|---|---|
| [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride | α,ω-bis(4-aminophenoxy)polyethyleneoxide | Low-temperature solution polycondensation | N,N-dimethylacetamide (DMAc) | Forms high molecular weight polymers (Mw > 12000) with good thermal stability. | wikipedia.org |
The inherent viscosities of the resulting poly(ether amide)s typically range from 0.44 to 1.21 dL/g, indicating the formation of medium to high molecular weight polymers. wikipedia.org Spectroscopic methods are employed to confirm the structure of the synthesized monomers and the final polymers. wikipedia.org This synthetic strategy, starting from 4,4'-biphenylbis(diazonium), provides a pathway to high-performance poly(ether amide)s with tailored properties for various advanced applications.
Applications of 4,4 Biphenylbis Diazonium in Materials Science and Engineering
Surface and Interface Modification of Substrates
The bifunctional nature of 4,4'-biphenylbis(diazonium) allows it to act as a molecular bridge, covalently linking different materials or modifying surfaces to improve their interaction with other substances. This capability is particularly exploited in the functionalization of nanomaterials and the enhancement of composite material properties.
Covalent Grafting onto Carbon Nanomaterials (CNTs, Graphene, Fullerene)
The covalent functionalization of carbon nanomaterials like carbon nanotubes (CNTs), graphene, and fullerenes is a key area where 4,4'-biphenylbis(diazonium) salts are employed. This process alters the surface chemistry of these materials, which are often chemically inert, to improve their processability and performance in various applications. The grafting of aryl groups from diazonium salts onto the sp²-hybridized carbon framework of these nanomaterials introduces sp³-hybridized defect sites, which can be confirmed by techniques like Raman spectroscopy showing an increase in the D-band intensity. researchgate.netmdpi.com
Electrochemical grafting is a widely used method to modify conductive surfaces like glassy carbon electrodes (GCEs), carbon fibers, and graphene. mdpi.commdpi.com This technique involves the electrochemical reduction of the diazonium salt at the surface of the carbon material. mdpi.com The process initiates the formation of aryl radicals which then covalently bond to the carbon surface. mdpi.com
Cyclic voltammetry (CV) is a common electrochemical technique for this purpose. mdpi.comnih.gov The number of grafted layers can be controlled by parameters such as the concentration of the diazonium salt and the scan rate during the CV process. mdpi.comnih.gov Studies have shown that the number of layers grafted onto a GCE is linearly dependent on the concentration of the diazonium salt. mdpi.comnih.gov For instance, when modifying a glassy carbon electrode with 4-carboxybenzenediazonium (B3187778), the number of grafted layers varied from 0.9 to 4.3 as the concentration was increased from 0.050 to 0.30 mmol/L. mdpi.comnih.gov This control over the grafted layer thickness is crucial for tailoring the surface properties for specific applications.
Table 1: Electrochemical Grafting Parameters and Resulting Layer Thickness
| Diazonium Salt Concentration (mmol/L) | Scan Rate (V/s) | Number of Grafted Layers | Substrate |
|---|---|---|---|
| 0.050 | 0.10 | 0.9 | Glassy Carbon Electrode |
| 0.15 | 0.10 | - | Glassy Carbon Electrode |
| 0.30 | 0.10 | 4.3 | Glassy Carbon Electrode |
Note: Data derived from studies on 4-carboxybenzenediazonium grafting. mdpi.comnih.gov
Spontaneous grafting offers a simpler, non-electrochemical route for modifying carbon surfaces. This method involves immersing the carbon material in a solution containing the diazonium salt. canterbury.ac.nz The reaction can proceed without external electrical potential, particularly on surfaces that are sufficiently reducing to initiate the formation of aryl radicals. canterbury.ac.nzsemanticscholar.org
The reaction conditions for spontaneous grafting can vary. For instance, the process can be carried out in aqueous or non-aqueous solutions, such as acetonitrile, and may be influenced by pH. canterbury.ac.nzsemanticscholar.org The resulting films from spontaneous grafting are often thinner than those produced electrochemically but share similar characteristics in terms of covalent attachment. canterbury.ac.nz The stability of the grafted layers is a key advantage, with evidence suggesting they are largely unaffected by treatments like sonication in aggressive solvents. canterbury.ac.nz
The mechanism for spontaneous grafting on carbon surfaces is believed to involve the reduction of the diazonium cation by the carbon material itself, leading to the formation of an aryl radical that covalently bonds to the surface. canterbury.ac.nz This method has been successfully applied to various forms of carbon, including carbon black and pyrolyzed photoresist films. canterbury.ac.nz
A significant outcome of covalently grafting 4,4'-biphenylbis(diazonium) and other aryl diazonium salts onto carbon nanomaterials is the substantial improvement in their dispersibility in various solvents. Bare carbon nanotubes, for example, are notoriously difficult to disperse due to strong van der Waals interactions. The introduction of functional groups via diazonium chemistry disrupts these interactions and can impart a desired polarity to the nanotubes, facilitating their dispersion in compatible solvents.
Spontaneous Grafting Methods and Reaction Conditions
Functionalization of Metallic and Semiconductor Surfaces (e.g., Gold, Platinum, Indium Tin Oxide (ITO))
The utility of 4,4'-biphenylbis(diazonium) extends to the surface modification of metallic and semiconductor materials, which is critical for applications in electronics, sensing, and catalysis.
The grafting of aryl layers from diazonium salts can be achieved on various metals like gold (Au) and platinum (Pt), as well as on semiconductor surfaces such as indium tin oxide (ITO), silicon (Si), and germanium (Ge). ifremer.frnih.govnih.govseu.edu.cn Electrochemical reduction is a common method for modifying conductive surfaces like gold. nih.govmdpi.com This process allows for the formation of stable, covalently bonded organic layers. nih.gov
Spontaneous grafting is also possible on certain metallic surfaces. nih.gov The mechanism can vary depending on the metal. For instance, on nickel, evidence suggests the formation of a metal-carbon bond, while on gold, the interaction might also involve the nitrogen atoms of the diazonium group, leading to Au-N interfacial bonds. nih.gov
The functionalization of semiconductor surfaces is crucial for the development of advanced electronic and optoelectronic devices. seu.edu.cnnih.govosti.gov Covalent functionalization can passivate surfaces, reducing electronic defects and improving stability. nih.gov For example, functionalizing germanium surfaces with organic layers via diazonium chemistry can prevent reoxidation, a major limitation for its practical use. nih.gov This modification can also impart new functionalities for applications like biosensors. nih.gov
Table 2: Substrates Functionalized with Diazonium Salts and Corresponding Applications
| Substrate | Functionalization Method | Application Area |
|---|---|---|
| Gold (Au) | Electrochemical, Spontaneous | Sensors, Electronics, Nanoparticle assembly |
| Platinum (Pt) | Electrochemical | Catalysis, Sensors |
| Indium Tin Oxide (ITO) | Electrochemical | Optoelectronics, Displays |
| Silicon (Si) | - | Microelectronics, Ferroelectric devices |
Note: This table provides a summary of common substrates and their application areas after functionalization. nih.govnih.govseu.edu.cn
Enhancement of Adhesion and Interfacial Properties in Composite Materials
The performance of composite materials is heavily dependent on the strength of the interface between the reinforcement phase (e.g., fibers, nanoparticles) and the matrix phase (e.g., polymer). proplate.comresearchgate.net Poor adhesion at this interface can lead to premature failure of the material under stress. mdpi.com
4,4'-Biphenylbis(diazonium) can be used to treat the surface of reinforcing materials, such as carbon fibers, to improve their adhesion to the polymer matrix. researchgate.net The diazonium groups react with the surface of the reinforcement, creating a covalently bonded layer. The biphenyl (B1667301) structure can then interact more effectively with the matrix material, either through chemical bonding or enhanced physical interactions like mechanical interlocking. proplate.com
This improved interfacial adhesion leads to more efficient stress transfer from the matrix to the reinforcement, resulting in a composite material with superior mechanical properties, such as increased strength and durability. mdpi.com For example, treating carbon fibers with diazonium salts has been shown to significantly improve the interfacial adhesion strength in carbon/epoxy composites. researchgate.net
Role in the Synthesis of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)
The biphenyl unit is a common building block in the design of porous crystalline materials like Covalent Organic Frameworks (COFs) and amorphous Porous Organic Polymers (POPs). These materials are of significant interest due to their high surface area, tunable porosity, and excellent stability, making them suitable for a range of applications.
Design and Synthesis of Biphenyl-Based Linkers for COFs
While 4,4'-biphenylbis(diazonium) itself is highly reactive, its derivatives, particularly 4,4'-biphenyldicarboxaldehyde (B1328761) (BPDA) and 4,4'-biphenyldiamine, are key linear linkers in the synthesis of COFs. The design principle involves reacting these bifunctional biphenyl linkers with multitopic nodes to create extended, porous networks. The rigid and linear geometry of the biphenyl unit is crucial for the formation of crystalline and ordered porous structures.
A notable example is the synthesis of HHU-COF-1 (Heinrich-Heine University-COF-1), an imine-linked COF, through a catalyst-free Schiff base condensation reaction between 4,4′-biphenyldicarboxaldehyde (BPDCA) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT). nih.govscispace.com This reaction results in a crystalline and porous material with a high Brunauer-Emmett-Teller (BET) surface area of 2352 m²/g. researchgate.net The thermal stability of HHU-COF-1 is also significant, with decomposition starting at approximately 450 °C. nih.gov
Another example is TAPA-BPDA-COF , prepared from tris(4-aminophenyl)amine (B13937) (TAPA) and 4,4'-biphenyldicarboxaldehyde (BPDA). pnas.orgresearchgate.net This COF has been synthesized via a facile method at room temperature and exhibits a uniform spherical structure. pnas.org The synthesis of COFs can be influenced by various factors, including the choice of solvent and catalyst, which can affect the crystallinity and porosity of the final material. nih.gov For instance, the synthesis of some COFs involves solvothermal methods, requiring high temperatures and long reaction times, while others can be prepared under milder, room-temperature conditions. pnas.orgchemrxiv.org
The design of these frameworks can be further tuned by modifying the biphenyl linker. For example, introducing fluorine atoms to the biphenyl linker, as in the case of HHU-COF-2 (synthesized from 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde), can alter the material's properties, such as its affinity for specific molecules like CO2. nih.gov
| COF Name | Precursors | Linkage Type | BET Surface Area (m²/g) | Key Finding |
| HHU-COF-1 | 4,4′-biphenyldicarboxaldehyde (BPDCA), 1,3,5-tris-(4-aminophenyl)triazine (TAPT) | Imine | 2352 | High surface area and thermal stability, with decomposition starting at 450 °C. nih.govresearchgate.net |
| TAPA-BPDA-COF | Tris(4-aminophenyl)amine (TAPA), 4,4'-biphenyldicarboxaldehyde (BPDA) | Imine | Not Specified in abstract | Facile synthesis at room temperature resulting in a uniform spherical structure. pnas.orgresearchgate.net |
| HHU-COF-2 | 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde, TAPT | Imine | 1356 | Fluorination enhances CO2 uptake compared to its non-fluorinated analogue. nih.gov |
| COF-320 | Tetrakis(4-aminophenyl)methane (TAPM), 4,4'-biphenyldicarbaldehyde (BPDA) | Imine | Not Specified in abstract | A 3D COF used to fabricate membranes on porous ceramic supports. mdpi.com |
Application in Porous Materials for Adsorption and Separation
Gas Adsorption and Separation: Biphenyl-based porous materials have been extensively studied for gas storage and separation. For example, HHU-COF-1 and its fluorinated counterpart, HHU-COF-2 , have been evaluated for CO₂/CH₄ separation. nih.gov HHU-COF-2 exhibited a higher CO₂ uptake (1.74 mmol/g) compared to HHU-COF-1 (1.08 mmol/g) at 273 K, demonstrating the positive effect of fluorination on CO₂ affinity. nih.gov When incorporated into mixed-matrix membranes (MMMs) with Matrimid, these COFs enhance the gas separation performance. The MMM containing 24 wt% of HHU-COF-2 showed a significant increase in CO₂ permeability. researchgate.net
Azo-linked porous organic polymers synthesized from 4,4′-diaminobiphenyl have also shown promise for selective CO₂ capture. mdpi.com These materials leverage the polar azo and hydroxyl functional groups to enhance CO₂ uptake. mdpi.com
Adsorption of Pollutants from Water: Biphenyl-based POPs have demonstrated high efficiency in removing organic pollutants from aqueous solutions. A series of phenyl porous organic polymers (P-POPs) synthesized from biphenyl and triphenylbenzene showed a maximum adsorption capacity of 581 mg/g for tetracycline. mdpi.com The high surface area (up to 1098 m²/g) and microporous structure of these POPs are key to their high adsorption performance. mdpi.com Similarly, a magnetic nanocomposite based on a 4,4'-biphenyldicarboxaldehyde-m-phenylenediamine Schiff base polymer has been used for the removal of phenanthrene. mdpi.com
TAPA-BPDA-COF has been utilized as a sorbent in solid-phase extraction for the determination of neonicotinoid insecticides in water and honey samples, showcasing its potential in environmental analysis and food safety. pnas.org The material's high surface area and chemical stability contribute to its effectiveness as an adsorbent. mdpi.com
| Porous Material | Target Application | Adsorption Capacity / Performance | Key Finding |
| HHU-COF-1 | CO₂/CH₄ Separation | CO₂ uptake: 1.08 mmol/g; CH₄ uptake: 0.52 mmol/g (at 273 K) | Moderate CO₂ uptake. nih.gov |
| HHU-COF-2 | CO₂/CH₄ Separation | CO₂ uptake: 1.74 mmol/g; CH₄ uptake: 0.66 mmol/g (at 273 K) | Fluorination enhances CO₂ selectivity. nih.gov |
| Phenyl POPs (P-POPs) | Tetracycline removal | 581 mg/g | High adsorption capacity and rapid equilibrium. mdpi.com |
| Azo-linked POP (man-Azo-P1) | Heavy metal removal | High efficiency for Pb, Cr, As, Ni, Cu, Hg | Dual application in CO₂ capture and heavy metal removal. mdpi.com |
| TAPA-BPDA-COF | Neonicotinoid insecticide removal | Effective for solid-phase extraction | High sensitivity and good recoveries in water and honey samples. pnas.orgbohrium.com |
Fabrication of Molecular Junctions and Electronic Devices
The ability of 4,4'-biphenylbis(diazonium) to form stable, covalent bonds with conductive surfaces makes it a critical component in the field of molecular electronics. This process, known as electrografting, allows for the construction of well-defined organic layers, which are the basis for molecular-scale electronic devices. ualberta.ca
Construction of Organic Layers on Conductive Substrates for Molecular Electronics
The electrochemical reduction of aryldiazonium salts, including 4,4'-biphenylbis(diazonium), on conductive substrates like gold, glassy carbon, or silicon is a versatile method for creating robust, covalently attached organic layers. ualberta.carsc.org This process involves the generation of an aryl radical upon the release of N₂, which then forms a covalent bond with the substrate surface. rsc.org The use of a bis-diazonium salt like 4,4'-biphenylbis(diazonium) allows for the formation of molecular bridges between two conductive surfaces or the creation of multilayered structures. ualberta.ca
These grafted layers serve as the active component in molecular junctions, where the charge transport properties are dictated by the molecular structure. pnas.org Studies on molecular junctions using biphenyl derivatives have shown that the conductance is strongly dependent on the molecular length and structure. ualberta.ca The covalent C-C bond between the biphenyl molecule and a carbon electrode leads to strong electronic coupling, which is essential for efficient charge transport. pnas.org The charge transport mechanism in such junctions can transition from direct tunneling to hopping depending on the length of the molecular bridge. researchgate.net
The electrical properties of these molecular junctions can be tuned by altering the substituents on the biphenyl ring, which modifies the molecular energy levels and the charge transport barrier. pnas.org This tunability is a key advantage for the rational design of molecular electronic components.
Development of Interfacial Architectures for Advanced Technologies
The modification of surfaces with 4,4'-biphenylbis(diazonium) and related compounds is a powerful strategy for developing sophisticated interfacial architectures for a range of advanced technologies.
Energy Storage: In the realm of energy storage, the modification of electrode materials with organic layers can significantly enhance their performance. For instance, activated carbon cloths (ACCs) modified with anthraquinone (B42736) via diazonium chemistry have been investigated for supercapacitor applications. ntu.edu.sg The grafted organic layer can increase the charge storage capacity of the electrode. Biphenyl-based porous organic polymers, when pyrolyzed, can yield carbon materials with excellent performance as supercapacitor electrodes, exhibiting specific capacitances as high as 421 F g⁻¹ and high cycling stability. researchgate.net The interfacial modification of electrodes is also a critical strategy in the development of high-performance solid-state batteries, where controlling the electrode/solid-electrolyte interface is key to improving battery safety and energy density. shu.edu.cnresearchgate.net
Catalysis: Porous organic polymers derived from biphenyl-based monomers can serve as robust supports for catalysts. nih.govmdpi.com The high surface area and tunable pore environment of these materials allow for the encapsulation and stabilization of metal nanoparticles or catalytic complexes. dntb.gov.ua This approach combines the advantages of homogeneous and heterogeneous catalysis, leading to highly efficient and recyclable catalytic systems for various organic transformations. nih.govnih.gov
Sensors: The grafting of diazonium salts onto electrode surfaces is a well-established method for constructing biosensors. ualberta.ca The organic layer provides a stable platform for the immobilization of biomolecules like DNA or proteins. shu.edu.cn For example, reduced graphene oxide (RGO) functionalized with carboxyphenyl groups via diazonium chemistry has been used to create an electrochemical platform for DNA hybridization detection. shu.edu.cn The ability to create well-defined and stable interfaces is crucial for the sensitivity and reliability of these sensing devices.
Analytical and Characterization Methodologies in 4,4 Biphenylbis Diazonium Research
Spectroscopic Techniques for Structural and Reaction Intermediate Analysis
Spectroscopic methods are fundamental in elucidating the molecular structure of 4,4'-biphenylbis(diazonium) and tracking the chemical changes that occur during its reactions, such as grafting onto surfaces.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. scialert.netthermofisher.comyoutube.com These techniques probe the vibrational modes of chemical bonds, providing a molecular fingerprint. scialert.netthermofisher.comyoutube.com
In the context of 4,4'-biphenylbis(diazonium), FT-IR and Raman spectra are used to confirm the presence of key functional groups. The diazonium group (–N≡N⁺) exhibits a characteristic stretching vibration. While the specific frequency for 4,4'-biphenylbis(diazonium) is not detailed in the provided results, diazonium salt derivatives typically show a strong absorption band in the IR spectrum. researchgate.net For instance, the C=C stretching vibrations within the biphenyl (B1667301) rings are expected in the range of 1625-1430 cm⁻¹. scialert.net
Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds, making it suitable for analyzing the biphenyl backbone. thermofisher.comqualicer.org For example, Raman spectra can clearly show the characteristic peaks of S-S bonds and C-S bonds in modified polyurethane samples. researchgate.net The combination of both techniques provides a more complete picture of the molecular structure. thermofisher.com
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Technique | Reference |
| C=C (aromatic) | 1430 - 1625 | FT-IR, Raman | scialert.net |
| =C–H (aromatic) | 3020 - 3100 | FT-IR | libretexts.org |
| C–H (alkane) | 2850 - 2960 | FT-IR | libretexts.org |
| N–H (amine) | 3300 - 3500 | FT-IR | libretexts.org |
| C=O (carbonyl) | 1670 - 1780 | FT-IR | libretexts.org |
| NO₂ (nitro) | ~1354 (symmetric) | FT-IR | scirp.org |
This table provides general ranges and specific values may vary based on the molecular environment.
Thermogravimetric Analysis (TGA) for Quantifying Grafting Density
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. etamu.edu In the study of surfaces modified with 4,4'-biphenylbis(diazonium), TGA is a crucial method for quantifying the amount of material grafted onto a substrate, known as the grafting density. rsc.org
The process involves heating the modified material and observing the mass loss at different temperatures. etamu.edu The mass loss corresponding to the decomposition of the grafted biphenyl layers allows for the calculation of the loading of grafted molecules. rsc.org For example, TGA has been used to assess the loading of grafted molecules onto LiFePO₄/C surfaces. rsc.org This quantitative data is vital for understanding the efficiency of the grafting process and for correlating the surface coverage with the material's performance in various applications. TGA can be performed under different modes, including isothermal, quasistatic, and dynamic thermogravimetry, to study the thermal stability and decomposition profile of the grafted material. etamu.edu
| Application | Information Obtained | Reference |
| Quantifying Grafting Density | Mass loss corresponding to the grafted organic layer | rsc.org |
| Assessing Thermal Stability | Decomposition temperature of the grafted molecules | etamu.edu |
| Comparing Grafting Efficiency | Relative mass loss for different grafting conditions | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed elucidation of molecular structures in solution. nd.eduresearchgate.net It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. libretexts.org Both ¹H NMR and ¹³C NMR are employed in the characterization of 4,4'-biphenylbis(diazonium) and its precursors. researchgate.net
¹H NMR spectra provide information on the number and types of protons, while ¹³C NMR reveals the different carbon environments in the molecule. researchgate.net For biphenyl derivatives, the aromatic region of the ¹H NMR spectrum (typically δ 7-8 ppm) is of particular interest. rsc.org For example, in the ¹H NMR spectrum of biphenyl, the protons appear as multiplets in this region. rsc.org Similarly, the ¹³C NMR spectrum of biphenyl shows distinct signals for the different carbon atoms in the aromatic rings. rsc.org These spectra are essential for confirming the successful synthesis of the target compound and for identifying any impurities. sigmaaldrich.com Advanced 2D NMR techniques can further help in assigning complex spectra and confirming the connectivity of the biphenyl rings. arkat-usa.org
| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |
| Biphenyl | ¹H | 7.30-7.59 (m) | rsc.org |
| Biphenyl | ¹³C | 127.2, 127.3, 128.6, 128.8, 141.3 | rsc.org |
| 4,4'-Dibromobiphenyl (B48405) | ¹H | 7.39-7.57 (m) | rsc.org |
| 4,4'-Dibromobiphenyl | ¹³C | 122.1, 128.6, 132.1, 139.0 | rsc.org |
Note: 'm' denotes a multiplet. The specific shifts can vary depending on the solvent and other experimental conditions.
Electrochemical Characterization Techniques for Reactivity and Surface Studies
Electrochemical techniques are paramount for investigating the redox behavior of 4,4'-biphenylbis(diazonium) and for monitoring its grafting onto conductive surfaces. nih.gov
Cyclic Voltammetry (CV) for Redox Behavior and Grafting Monitoring
Cyclic Voltammetry (CV) is a versatile electrochemical method used to study the redox properties of a species in solution. numberanalytics.com It is widely used to investigate the electrochemical reduction of diazonium salts and to monitor the modification of electrode surfaces. mdpi.commdpi.com
When a CV is run on a solution containing a diazonium salt like 4,4'-biphenylbis(diazonium), a characteristic reduction peak is observed in the first scan. researchgate.net This peak corresponds to the irreversible reduction of the diazonium groups to form aryl radicals, which then covalently bond to the electrode surface. researchgate.netresearchgate.net In subsequent scans, this reduction peak typically diminishes or disappears, indicating that the electrode surface has been modified and passivated by the grafted layer. researchgate.netresearchgate.net The potential at which the reduction occurs provides information about the reactivity of the diazonium salt. CV can also be used to confirm the presence of the grafted layer by examining the blocking effect it has on the electron transfer of a separate redox probe. nih.gov
| Feature | Interpretation | Reference |
| Irreversible reduction peak on first scan | Reduction of diazonium salt to form aryl radicals | researchgate.net |
| Decrease/disappearance of reduction peak in subsequent scans | Formation of a passivating layer on the electrode surface | researchgate.netresearchgate.net |
| Shift in peak potential with successive scans | Indicates multilayer growth | mdpi.com |
| Blocking of redox probe signal | Confirms the presence of a grafted layer | nih.gov |
Chronoamperometry in Surface Modification Processes
Chronoamperometry is another electrochemical technique employed in the surface modification process using diazonium salts. In this method, a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. nih.gov
This technique is particularly useful for controlling the thickness of the grafted layer. nih.gov The applied potential is typically set at or beyond the reduction potential of the diazonium salt, as determined by CV. nih.gov The duration of the applied potential directly influences the extent of the grafting reaction and, consequently, the thickness of the resulting organic film. Chronoamperometry allows for a more controlled and potentially more uniform deposition compared to the continuous potential scanning in CV.
Stripping Voltammetry in Sensing Applications of Modified Electrodes
Stripping voltammetry is an exceptionally sensitive electroanalytical technique used for determining the concentration of trace analytes, particularly heavy metal ions. nih.govsciepub.com The method involves a two-step process: first, a preconcentration step where the target analyte is deposited onto the working electrode surface at a controlled potential, followed by a stripping step where the potential is scanned, causing the accumulated analyte to be stripped from the electrode, generating a measurable current that is proportional to its concentration. nih.govpalmsens.com
The modification of electrode surfaces with organic molecules via the reduction of diazonium salts has emerged as a powerful strategy to enhance the performance of stripping voltammetry sensors. researchgate.net These organic layers can be tailored with specific functional groups designed to trap target analytes, thereby improving the efficiency of the preconcentration step and increasing the sensor's selectivity and sensitivity. researchgate.netnih.gov The covalent bond formed between the aryl group and the electrode surface ensures the high stability of the modification. nih.gov
While direct studies specifying 4,4'-biphenylbis(diazonium) are not prevalent, the principles are well-established using similar monofunctional and bifunctional diazonium compounds. For instance, glassy carbon electrodes (GCE) modified with carboxyphenyl groups via diazonium chemistry have been successfully used for the simultaneous detection of Cd²⁺ and Pb²⁺ by square wave anodic stripping voltammetry (SWASV). researchgate.netdiva-portal.org In such applications, the functional groups on the grafted layer chelate the metal ions, concentrating them on the electrode before the stripping analysis. The use of a bifunctional reagent like 4,4'-biphenylbis(diazonium) allows for the formation of a robust, potentially cross-linked multilayer film, which can serve as a stable platform for immobilizing chelating agents or metal nanoparticles (like bismuth) that facilitate heavy metal detection. sciepub.comnih.gov
The table below summarizes the performance of electrochemical sensors based on diazonium-modified electrodes for heavy metal detection using stripping voltammetry.
| Electrode System | Analytical Technique | Analyte(s) | Key Performance Metrics |
| Bi/carboxyphenyl-modified GCE diva-portal.org | SWASV | Pb²⁺ | Linear Range: 25–500 µg L⁻¹, LOD: 10 µg L⁻¹ |
| Bi/carboxyphenyl-modified GCE diva-portal.org | SWASV | Cd²⁺ | Linear Range: 50–500 µg L⁻¹, LOD: 25 µg L⁻¹ |
| N-(2-aminoethyl)-4,4'-bipyridine on GCE mdpi.com | DPV | Ag(I) | Linear Range: 0.05–1 µM, LOD: 0.025 µM |
LOD: Limit of Detection; GCE: Glassy Carbon Electrode; SWASV: Square Wave Anodic Stripping Voltammetry; DPV: Differential Pulse Voltammetry.
Chromatographic Methods for Derivatization Product Analysis (e.g., HPLC-UV, LC-MS/MS)
Chromatographic techniques are indispensable for the separation, identification, and quantification of the products resulting from reactions involving 4,4'-biphenylbis(diazonium). This is particularly relevant when the diazonium salt is used as a derivatizing agent in azo coupling reactions.
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV): Azo coupling reactions between a diazonium salt and a coupling agent (such as a phenol (B47542) or an aromatic amine) produce intensely colored azo dyes. ekb.eg When 4,4'-biphenylbis(diazonium) is used, it can react at both ends to form bis-azo dyes. HPLC is the most popular method for the analysis of such dyes. researchgate.net A reversed-phase C18 column is typically employed to separate the derivatization products from unreacted reagents and byproducts. researchgate.net The separated compounds are then detected by a UV-Visible spectrophotometer at the wavelength of maximum absorbance (λmax) of the azo dye, allowing for sensitive quantification. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and structural confirmation, LC-MS/MS is the preferred method. jchemrev.com Derivatization of target analytes through azo coupling can significantly enhance their ionization efficiency and produce characteristic high-response fragments in tandem mass spectrometry. nih.gov After separation by the LC system, the derivatized analytes are introduced into the mass spectrometer. The parent ion is selected and fragmented to produce a unique pattern of daughter ions, providing unequivocal identification and highly sensitive quantification. nih.govnih.gov This technique is powerful for analyzing complex mixtures, such as the products of surface modification or for detecting trace levels of analytes that have been derivatized with 4,4'-biphenylbis(diazonium). nih.govlcms.cz
The following table outlines typical parameters for the chromatographic analysis of azo dye derivatives.
| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |
| HPLC-UV researchgate.net | Reversed-Phase C18 | Acetonitrile / Water with buffer (e.g., phosphate) gradient | UV-Vis Detector (e.g., 400-500 nm) | Quantification of azo dye products. |
| LC-MS/MS nih.govlcms.cz | Reversed-Phase C18 or similar | Methanol or Acetonitrile / Water with formic acid gradient | Triple Quadrupole Mass Spectrometer (MRM mode) | High-sensitivity quantification and structural confirmation of derivatization products. |
MRM: Multiple Reaction Monitoring.
Microscopic and Surface-Sensitive Techniques (e.g., XPS for surface composition, AFM for morphology)
When 4,4'-biphenylbis(diazonium) is used to modify surfaces, a combination of microscopic and surface-sensitive spectroscopic techniques is essential to confirm the successful grafting and characterize the resulting organic film.
X-ray Photoelectron Spectroscopy (XPS): XPS is a premier technique for determining the elemental composition and chemical bonding states of the top few nanometers of a surface. wiley.com After a substrate is treated with 4,4'-biphenylbis(diazonium), XPS analysis can provide definitive evidence of successful surface modification. Survey scans identify the elements present on the surface. The appearance of a nitrogen (N 1s) peak and an increase in the carbon (C 1s) signal relative to the substrate signals confirm the presence of the organic layer. wiley.com High-resolution scans of the C 1s and N 1s regions provide chemical state information. The C 1s spectrum can be deconvoluted to show components corresponding to C-C bonds of the biphenyl rings and C-N bonds. The N 1s spectrum is particularly informative, with potential peaks corresponding to the azo bridge (-N=N-) in multilayer films or a covalent surface-N bond, helping to elucidate the grafting mechanism. ifremer.fr
Atomic Force Microscopy (AFM): AFM is used to investigate the surface topography and morphology of the grafted layer at the nanoscale. wiley.comnih.gov It provides three-dimensional images of the surface, revealing the uniformity and texture of the film. A key application of AFM in this context is the measurement of the film thickness. This is often accomplished by intentionally scratching the organic layer with the AFM tip in contact mode and then imaging the scratch in a non-contact or tapping mode. nih.gov The depth of the scratch corresponds to the thickness of the grafted film. nih.gov AFM can also quantify surface roughness, providing insight into whether the diazonium salt forms a smooth monolayer or a more disordered, thicker multilayer structure. Studies on similar diazonium salts show that film thickness increases with deposition time. nih.gov
The data obtained from these complementary techniques provide a comprehensive picture of the modified surface.
| Technique | Information Obtained | Typical Findings for Diazonium-Modified Surfaces |
| XPS wiley.comifremer.fr | Elemental composition, chemical bonding states | - Presence of N 1s and C 1s peaks confirming grafting.- C 1s peak shifts indicating C-C and C-substrate bonds.- N 1s peaks can indicate Au-N bonds (~398.1 eV) or azo groups (-N=N-). ifremer.fr |
| AFM nih.gov | Surface morphology, film thickness, roughness | - Visualization of film coverage and uniformity.- Measurement of film thickness from nanometers to tens of nanometers.- Quantification of root-mean-square (RMS) roughness. |
Theoretical and Computational Investigations of 4,4 Biphenylbis Diazonium
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4,4'-Biphenylbis(diazonium). These first-principles calculations solve approximations of the Schrödinger equation to determine molecular properties. pku.edu.cn
Electronic Structure: The electronic structure of the 4,4'-biphenylbis(diazonium) cation is characterized by the biphenyl (B1667301) core and the two diazonium functional groups (-N₂⁺) at the para positions. DFT studies on similar biphenyl systems reveal that the torsional angle between the two phenyl rings is a key structural parameter. While unsubstituted biphenyl has a twisted conformation in the gas phase, the bulky and strongly electron-withdrawing diazonium groups are expected to influence this angle. Symmetrical para-substitution can create a balanced electronic environment.
The diazonium groups are powerful electron-withdrawing moieties, which significantly polarizes the molecule. The positive charges are not fully localized on the terminal nitrogen atoms but are distributed across the diazonium group and, to a lesser extent, the aromatic rings. DFT studies on other aryl diazonium compounds confirm the substantial charge separation and the quinonoid character of the ring, which influences the molecule's stability and reactivity. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding reactivity. For aryl diazonium salts, the LUMO is typically centered on the diazonium group, indicating its susceptibility to nucleophilic attack or reduction. researchgate.netfigshare.com
Reactivity: The reactivity of 4,4'-Biphenylbis(diazonium) is dominated by the diazonium groups. The primary reaction is the loss of dinitrogen (N₂), a highly stable molecule, which is a strong thermodynamic driving force. electrochemsci.org This process can be initiated thermally, photochemically, or electrochemically and typically generates a highly reactive aryl radical or cation intermediate. electrochemsci.orgmdpi.com
Computational methods can map the potential energy surface for the dissociation of the C-N bond. The stability of the resulting biphenyl diradical or dication intermediate is a critical factor in its subsequent reactions. Quantum chemical calculations help predict the activation barriers for these processes and assess the relative stability of intermediates. nih.gov For instance, DFT can be used to compare the energy of the radical pathway (one-electron reduction) versus the cationic pathway (heterolytic cleavage). electrochemsci.org Studies on various aryl diazonium salts show that one-electron reduction to form an aryl radical is a common and crucial step, especially in electrochemical reactions. pku.edu.cn
Table 1: Calculated Electronic Properties of a Model Aryl Diazonium Cation Note: This table presents typical data from DFT calculations on a related, simpler aryl diazonium cation (e.g., benzenediazonium) to illustrate the type of information obtained. Specific values for 4,4'-Biphenylbis(diazonium) would require a dedicated computational study.
| Property | Typical Calculated Value | Significance |
| HOMO-LUMO Gap | ~4-5 eV | Indicates electronic stability and the energy required for electronic excitation. researchgate.net |
| Charge on Nα | +0.4 to +0.5 e | Indicates the electrophilic nature of the nitrogen atom attached to the ring. |
| Charge on Nβ | +0.1 to +0.2 e | Shows charge delocalization within the diazonium group. |
| C-N Bond Length | ~1.38 - 1.40 Å | Shorter than a typical C-N single bond, indicating some double bond character. |
| N-N Bond Length | ~1.08 - 1.10 Å | Very close to the bond length in N₂ gas, consistent with its nature as a good leaving group. |
Molecular Dynamics Simulations of Polymerization and Grafting Processes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD provides detailed insight into dynamic processes like polymerization and the grafting of molecules onto surfaces. mdpi.comnih.gov
Polymerization: The bifunctional nature of 4,4'-Biphenylbis(diazonium) allows it to act as a monomer in polymerization reactions. Upon reduction, each diazonium group can form a radical that initiates a covalent bond with another molecule or a surface. When reacting with other monomers, this can lead to the formation of poly(p-phenylene) chains or networks.
MD simulations can model the prepolymerization mixture, providing insights into the spatial arrangement and interactions between monomers in solution prior to reaction. nih.gov Following the initiation of the reaction (computationally modeled by activating the radical sites), MD can simulate the chain growth process. These simulations can reveal information about:
Chain conformation and morphology: Predicting whether the resulting polymer chains are linear, branched, or cross-linked.
Growth kinetics: Understanding how rapidly the polymer chains grow and terminate.
Solvent effects: Observing how the solvent influences the polymer structure during its formation. psu.edu
Grafting Processes: 4,4'-Biphenylbis(diazonium) is widely used for surface modification, where aryl layers are covalently attached to substrates like carbon, metals, or semiconductors. mdpi.com MD simulations are well-suited to study the dynamics of this grafting process at the atomic scale. frontiersin.org
A typical simulation would involve a substrate slab (e.g., graphene, gold) and a solution of diazonium salt molecules. The simulation can track the molecules as they approach the surface, adsorb, and react. Key insights from such simulations include:
Adsorption dynamics: How the diazonium cations approach and orient themselves on the surface.
Grafting mechanism: Simulating the covalent bond formation between the aryl radical and the surface atoms.
Layer formation: Visualizing the growth of the organic layer, from a sparse monolayer to a dense, cross-linked multilayer, which is a characteristic feature of diazonium salt grafting. frontiersin.org
Interface properties: Analyzing the structure, density, and stability of the grafted layer and its interface with the substrate. frontiersin.org
Table 2: Parameters and Outputs of a Generic MD Simulation for Surface Grafting This table outlines the typical setup and expected results from an MD simulation of aryl diazonium salt grafting, as specific simulation data for 4,4'-Biphenylbis(diazonium) is not available.
| Simulation Parameter / Output | Description / Example | Purpose |
| System Components | Substrate (e.g., Au(111) slab), Solvent (e.g., water), Solute (diazonium cations) | To create a realistic model of the experimental grafting environment. mdpi.com |
| Force Field | OPLS, AMBER, TraPPE | Defines the potential energy functions that govern the interactions between all atoms in the system. chemrxiv.org |
| Simulation Time | Nanoseconds (ns) to Microseconds (μs) | To allow sufficient time for diffusion, adsorption, and initial grafting events to occur. frontiersin.org |
| Key Outputs | Trajectory files, Radial Distribution Functions (RDFs), Density Profiles, Mean Squared Displacement (MSD) | To analyze the structural evolution, binding sites, layer thickness, and diffusion of species. |
| Derived Insights | Adsorption energy, surface coverage, orientation of grafted molecules, layer thickness | To quantify the thermodynamics and structure of the modified surface. |
Prediction of Reaction Pathways and Intermediate Stabilities
Computational chemistry is crucial for predicting the most likely reaction pathways and evaluating the stability of the short-lived intermediates that govern the chemistry of 4,4'-Biphenylbis(diazonium).
The decomposition of the diazonium salt is the key step. In the absence of an external reducing agent, the most probable pathway is the heterolytic cleavage of the C-N bond, losing N₂ gas and forming a highly unstable aryl cation intermediate. electrochemsci.org However, in the presence of a reducing surface or chemical reductant, a single-electron transfer (SET) to the diazonium cation is favored. This generates an aryl radical intermediate, which is also highly reactive but generally considered more stable than the corresponding cation. pku.edu.cnelectrochemsci.org
Computational modeling can compare these pathways:
Pathway A (Cationic): Ar-N₂⁺ → Ar⁺ + N₂
Pathway B (Radical): Ar-N₂⁺ + e⁻ → [Ar-N₂]• → Ar• + N₂
By calculating the thermodynamics and activation energies for each step, the preferred reaction mechanism under different conditions can be predicted. For 4,4'-Biphenylbis(diazonium), this analysis would be applied to both functional groups, considering the possibility of forming diradical or dication intermediates.
The stability of these biphenyl-based intermediates is influenced by the electronic communication between the two rings. A diradical or dication intermediate would be a high-energy species, and calculations can predict its geometry (e.g., planar vs. twisted) and electronic state (singlet vs. triplet for the diradical). These properties dictate the subsequent reactions, such as polymerization or covalent attachment to a surface. nih.gov
Elucidation of Interfacial Interactions and Adsorption Phenomena
Understanding how 4,4'-Biphenylbis(diazonium) interacts with and adsorbs onto surfaces is fundamental to its application in surface modification. Computational simulations can model these phenomena with high resolution.
The adsorption process often precedes the chemical reaction (grafting). The interaction between the diazonium cation and the surface is typically non-covalent, involving a combination of electrostatic and van der Waals forces. The nature of the surface (e.g., metal, carbon, oxide) and the solvent environment plays a critical role. smoldyn.org
Computational studies can elucidate several aspects of this process:
Adsorption Energy: Calculations can determine the binding strength of the diazonium salt to the surface. This helps predict whether adsorption is favorable and provides insight into the nature of the interaction.
Adsorption Site Preference: On a crystalline surface, certain sites (e.g., atop atoms, hollow sites) may be more favorable for adsorption. Simulations can map the potential energy surface to identify these preferred binding locations. researchgate.net
Role of Surface Charge: The electrochemical potential applied to a conductive substrate alters its surface charge. Studies have shown that the potential of zero charge (pzc) is a critical parameter; adsorption of the diazonium cation is significantly influenced by whether the surface is positively or negatively charged. d-nb.info Computational models can simulate this effect by varying the surface charge in the calculations.
Intermolecular Interactions: Once adsorbed, the diazonium molecules interact with each other on the surface. These interactions can lead to self-assembly and influence the structure of the resulting grafted layer. Simulations can model these lateral interactions and predict the formation of ordered adlayers prior to reaction. researchgate.net
For example, studies on the interaction of aryl diazonium salts with carbon nanotubes have used electronic structure calculations to show that charge-transfer complexes can form between the salt and the nanotube, which is a precursor to covalent functionalization. osti.gov
Challenges and Future Research Directions in 4,4 Biphenylbis Diazonium Chemistry
Addressing Thermal Instability and Explosive Potential in Synthesis and Handling
A significant and persistent challenge in working with 4,4'-biphenylbis(diazonium) and other diazonium salts is their inherent thermal instability and potential for explosive decomposition, especially in the solid state. These compounds are highly reactive, a property that makes them useful but also hazardous. mpg.de Historically, incidents involving the unintended and sometimes violent decomposition of diazonium salts have occurred, underscoring the need for stringent safety protocols. mpg.de
The decomposition process can be triggered by heat, shock, or friction, leading to a rapid release of nitrogen gas, which can cause a dangerous pressure buildup in a reaction vessel. Consequently, a primary safety measure is to maintain low temperatures, typically below 5°C, during synthesis and handling to minimize decomposition. mpg.de
Future research is focused on developing intrinsically safer synthetic methodologies. One promising approach is the in situ generation and consumption of the diazonium salt, which avoids its isolation and accumulation. mpg.de This strategy significantly reduces the risk of an explosion by ensuring that only small amounts of the reactive intermediate are present at any given time. mpg.de Researchers at the Max Planck Institute for Coal Research have developed a method that combines the synthesis and subsequent reaction steps, preventing the dangerous accumulation of the diazonium salt. mpg.de Another avenue involves stabilizing the diazonium salts. Supporting them on solid acids like nano BF₃·SiO₂ has been shown to decrease their reactivity, rendering them non-explosive and stable at room temperature for extended periods. tandfonline.com
Key safety recommendations for handling diazonium salts are summarized below. numberanalytics.com
| Guideline ID | Safety Recommendation | Rationale |
| 1 | Use stoichiometric amounts of reagents. | Avoids excess sodium nitrite (B80452), which can lead to unstable side products. |
| 2 | Maintain low temperatures (typically < 5°C). | Slows the rate of decomposition, which is highly temperature-dependent. mpg.de |
| 3 | Avoid isolation of the solid salt when possible. | The dry, solid form is particularly sensitive to shock and friction. |
| 4 | Use appropriate personal protective equipment. | Protects against potential skin/eye irritation and toxicity. numberanalytics.com |
| 5 | Quench residual diazonium salt before workup. | Neutralizes any remaining reactive species to ensure safe disposal and product isolation. |
| 6 | Never use a metal spatula for handling solid diazonium salts. | Prevents scratching or grinding, which can trigger explosive decomposition. |
Development of More Sustainable and Environmentally Benign Synthetic Protocols
Traditional diazotization reactions often rely on strong acids and generate significant waste, prompting a shift towards more environmentally friendly protocols. researchgate.net A key focus of "green" chemistry in this area is the reduction or elimination of hazardous solvents and reagents.
Solvent-free synthesis has emerged as a viable and attractive alternative. tandfonline.com These methods, often employing grinding techniques at room temperature, are simpler, faster, and generate less waste. tandfonline.com For instance, the diazotization of aromatic amines using sodium nitrite and a solid acid catalyst like nano silica (B1680970) periodic acid (nano-SPIA) or kaolin-SO₃H nanoparticles can proceed efficiently without a solvent. oiccpress.com These solid acid catalysts are often reusable, further enhancing the sustainability of the process.
Another approach involves the use of water as a green solvent for related coupling reactions, combined with recyclable heterogeneous catalysts like palladium on carbon (Pd/C). researchgate.net Research has also demonstrated that ultrasound irradiation can facilitate the synthesis, offering an operationally simple and efficient method that tolerates a wide range of functional groups without producing additional solvent waste. researchgate.net The development of these protocols aligns with the principles of green chemistry by improving efficiency and minimizing environmental impact. tandfonline.comrsc.org
| Method | Key Features | Environmental Benefits |
| Solvent-free grinding | Uses solid acid catalysts (e.g., nano BF₃·SiO₂, nano-SPIA). tandfonline.com | Eliminates solvent waste, reduces reaction times, simplifies workup. tandfonline.com |
| Aqueous media synthesis | Utilizes water as the solvent with heterogeneous catalysts. researchgate.net | Replaces hazardous organic solvents with water, catalyst is recyclable. researchgate.net |
| Ultrasound irradiation | Sonication promotes the reaction. researchgate.net | Operationally simple, reduces waste, applicable on a gram scale. researchgate.net |
Expanding the Scope of Material Functionalization and Interface Engineering
The covalent grafting of 4,4'-biphenylbis(diazonium) salts is a powerful and versatile technique for modifying the surfaces of a vast array of materials. frontiersin.orgrsc.org This method allows for the creation of highly robust interfaces with strong adhesion, resistant to heat and chemical degradation. frontiersin.org The applications span from conducting and semiconducting materials to insulators, including metals, carbon substrates, polymers, and oxides. frontiersin.orgmdpi.com
The biphenyl (B1667301) unit provides a rigid and conductive molecular bridge, making it particularly useful in electronics and sensor development. The two diazonium groups on 4,4'-biphenylbis(diazonium) allow it to act as a linker, bridging two surfaces or building up layered structures. This capability is crucial for interface engineering, where the properties at the boundary between two materials are tailored for a specific function.
Future research aims to expand the library of functionalized materials and create more complex, multifunctional surfaces. A "post-functionalization" or two-step approach is gaining traction. rsc.org In this strategy, a reactive layer, such as aminophenyl or carboxyphenyl, is first grafted onto the substrate using the corresponding diazonium salt. This initial layer then serves as a platform for attaching more complex molecules, such as enzymes, DNA, or nanoparticles, through standard coupling chemistries. rsc.orgmdpi.com This modular approach greatly enhances the versatility of diazonium chemistry, enabling the construction of sophisticated surfaces for applications in biosensing, catalysis, and nanoelectronics. rsc.org For example, surfaces modified with carboxyl groups can be used to immobilize proteins for biosensor applications. mdpi.com
Precision Control over Grafting Layer Thickness and Morphology
A major challenge in surface modification with diazonium salts is controlling the thickness and structure of the grafted film. frontiersin.org The high reactivity of the aryl radicals generated during the reduction of diazonium salts can lead to the formation of disordered, loosely packed multilayers rather than a well-defined monolayer. frontiersin.orgresearchgate.net This lack of control can be detrimental for applications requiring precise molecular architecture, such as molecular electronics and high-performance sensors. mdpi.comresearchgate.net
Significant research efforts are dedicated to achieving monolayer formation. Several strategies have been developed:
Use of Radical Scavengers: Adding a radical scavenger to the grafting solution can intercept aryl radicals before they attack already-grafted layers, thus inhibiting multilayer growth. researchgate.net
Sterically Hindered Diazonium Salts: Employing diazonium ions with bulky substituents can physically prevent the formation of thick layers. researchgate.net
Grafting in Ionic Liquids: Room temperature ionic liquids (RTILs) have been shown to promote the formation of well-ordered monolayers. frontiersin.org The unique structure of the electrical double layer at the electrode-RTIL interface is believed to impede the growth of multilayers. frontiersin.org
Control of Electrochemical Parameters: In electrografting, precise control over the diazonium salt concentration, applied potential, and reaction time can limit film growth to a monolayer or sub-monolayer. rsc.orgmdpi.com Studies have shown that the number of grafted layers is linearly dependent on the concentration of the diazonium salt. mdpi.com Lowering the concentration tends to favor monolayer formation. rsc.org
The ability to precisely control the thickness from a monolayer to a defined multilayer is essential for tuning the properties of the interface for specific applications. researchgate.netmdpi.com
| Control Strategy | Mechanism | Outcome |
| Radical Scavengers | Intercepts radicals in solution. researchgate.net | Limits multilayer growth, promotes monolayer formation. researchgate.netresearchgate.net |
| Ionic Liquids | Forms a structured interface that hinders vertical growth. frontiersin.org | Self-limiting growth leading to well-ordered monolayers. frontiersin.org |
| Low Concentration | Reduces the availability of radicals for multilayer formation. rsc.orgmdpi.com | Favors direct grafting onto the substrate, forming thinner layers. rsc.org |
| Zn-mediated Grafting | A controlled, potentiostat-free chemical reduction method. nih.gov | Forms highly stable, thin organic layers on substrates like gold and carbon. nih.gov |
Exploration of Novel Catalytic and Sensing Applications Beyond Current Scope
The functional surfaces created using 4,4'-biphenylbis(diazonium) chemistry are excellent platforms for developing advanced catalysts and sensors. mdpi.comresearchgate.net In sensing, these modified surfaces are used to immobilize bioreceptors like enzymes (e.g., glucose oxidase for glucose sensing), antibodies, and nucleic acids for detecting a wide range of analytes, including biomolecules, toxins, and metal ions. mdpi.commdpi.com The rigid biphenyl linker can facilitate efficient electron transfer, which is crucial for electrochemical sensors. mdpi.com
Future research is moving towards creating more sensitive, selective, and robust sensing systems. One direction is the development of "dosimeter" type sensors that only produce a signal in the presence of the target analyte, which is a departure from traditional inhibition-based assays. albany.edu Another innovative approach involves using biological fluids like saliva directly, which would eliminate the need to isolate and immobilize specific enzymes. albany.edu There is also significant potential in designing novel sensing concepts for environmental monitoring, such as the detection of organophosphate pesticides. albany.edu
In catalysis, diazonium chemistry is used to immobilize catalytic species, such as metal nanoparticles, onto stable supports. mdpi.com This approach can enhance catalyst stability and prevent leaching. mdpi.com For example, gold nanoparticles modified with carboxyphenyl groups have been used as stable catalysts for the reduction of 4-nitrophenol. mdpi.com Future work will likely focus on designing novel bifunctional catalysts and exploring their use in a wider range of organic transformations, such as direct amide formation and asymmetric hydrogenation. researchgate.netrsc.org The integration of diazonium-functionalized materials with flow chemistry could lead to highly efficient and reusable catalytic systems.
Integration of 4,4'-Biphenylbis(diazonium) Chemistry into Advanced Manufacturing Techniques
A forward-looking research direction is the integration of diazonium chemistry with advanced manufacturing processes like 3D printing, microfabrication, and printable electronics. The ability of diazonium salts to functionalize a wide variety of materials, including polymers and metals commonly used in these technologies, opens up new possibilities.
For instance, the surface of 3D-printed objects could be selectively functionalized to impart specific properties, such as biocompatibility for medical implants or catalytic activity for creating microreactors. In microelectronics, diazonium chemistry could be used for the patterned functionalization of semiconductor or electrode surfaces, a key step in fabricating complex circuits and sensors. researchgate.net
The main challenge lies in adapting the grafting processes, which are typically performed by immersing the entire object in a solution, to the high-resolution and spatially selective requirements of advanced manufacturing. Photochemical grafting, where the reaction is initiated by light, offers a potential solution. mdpi.com By using masks or focused light sources, it would be possible to graft 4,4'-biphenylbis(diazonium) and other diazonium compounds onto specific areas of a surface with high precision. As noted by researchers, there is a clear trend towards integrating biosensors into everyday objects through printing methods, and diazonium chemistry is a key enabling technology for this vision. mdpi.com The development of diazonium-based "inks" or photoresists could bridge the gap between laboratory-scale surface chemistry and industrial-scale advanced manufacturing.
Q & A
Q. What are the standard synthesis protocols for 4,4'-Biphenylbis(diazonium) derivatives, and how do reaction conditions influence yield?
The synthesis typically involves diazotization of 4,4'-diaminobiphenyl derivatives under controlled acidic conditions (e.g., HCl or H₂SO₄) at 0–5°C. For example, 3,3'-dichloro[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride is prepared by reacting 3,3'-dichlorobenzidine with nitrous acid. Key parameters include stoichiometric control of NaNO₂, pH maintenance (<1), and reaction time (30–60 min) to avoid decomposition. Yield optimization requires careful temperature control to prevent premature coupling or side reactions .
Q. How can researchers safely handle 4,4'-Biphenylbis(diazonium) compounds given their toxicity profile?
Due to structural similarities to carcinogenic benzidine derivatives, handling requires strict precautions:
- Use fume hoods and personal protective equipment (gloves, lab coats).
- Avoid direct skin/eye contact; wash immediately with water if exposed .
- Store in airtight containers at –20°C to stabilize diazonium groups, which are prone to decomposition at room temperature .
Q. What spectroscopic methods are effective for characterizing 4,4'-Biphenylbis(diazonium) compounds?
- UV-Vis Spectrophotometry : Monitors diazonium formation (λmax ~495 nm in acidic media) .
- NMR : ¹H and ¹³C NMR confirm biphenyl backbone integrity, though diazonium groups may require low-temperature analysis due to instability.
- Mass Spectrometry (MS) : High-resolution MS (e.g., Exact Mass 338.0449602) verifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can 4,4'-Biphenylbis(diazonium) be utilized in surface modification for single-molecule electronics?
Electrode functionalization involves reducing the diazonium group (e.g., via electrochemical or chemical methods) to generate aryl radicals that form covalent bonds with conductive surfaces (Au, carbon). For example, 3,3'-dimethoxybiphenyl-4,4'-bis(diazonium) (Fast Blue B salt) is reduced to anchor biphenyl structures onto electrodes, enabling single-molecule conductance studies. Critical factors include minimizing dendritic growth by controlling reduction potential and solvent polarity .
Q. What strategies resolve contradictions in diazonium stability during polymer synthesis?
Conflicting data on thermal stability (e.g., decomposition at >50°C vs. successful polycondensation at 80°C) can be addressed by:
- In situ generation : Prepare diazonium salts immediately before use to avoid storage-related degradation.
- Stabilizing counterions : Use ZnCl₂ or BF₄⁻ to enhance salt stability during polycondensation with diacid chlorides .
- Low-temperature coupling : Perform reactions in ice-cold THF or DMF to extend diazonium reactivity .
Q. How do 4,4'-Biphenylbis(diazonium) derivatives contribute to metal-organic framework (MOF) design?
These compounds serve as linkers in MOFs by coupling with metal nodes (e.g., Zn²⁺, Cu²⁺) via sulfonic or azo groups. For example, 4,4'-(1,2-phenylenebis(ethyne-2,1-diyl))dibenzoic acid derivatives form porous architectures for gas storage. Optimizing MOF crystallinity requires pH-controlled diazonium coupling (pH 4–6) and post-synthetic annealing to remove N₂ byproducts .
Q. What mechanistic insights explain regioselectivity in azo dye synthesis using 4,4'-Biphenylbis(diazonium)?
The electrophilic diazonium group (–N₂⁺) preferentially couples with electron-rich aromatic substrates (e.g., naphthols or anilines) at para positions. Regioselectivity is influenced by:
- Substituent effects : Electron-donating groups (e.g., –OCH₃) on the coupling partner enhance para substitution .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving coupling efficiency .
Methodological Challenges and Solutions
Q. How can researchers mitigate unintended side reactions during diazonium coupling?
Common issues like homo-coupling or hydrolysis are addressed by:
- Exclusion of water : Use anhydrous solvents and molecular sieves.
- Catalytic additives : Cu(I) salts suppress homo-coupling in Ullmann-type reactions .
- pH control : Maintain mildly acidic conditions (pH 3–5) to stabilize diazonium ions without accelerating hydrolysis .
Q. What advanced techniques validate the structural integrity of diazonium-based polymers?
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways (e.g., N₂ release at 150–200°C).
- X-ray Photoelectron Spectroscopy (XPS) : Confirm covalent bonding between diazonium linkers and substrates (e.g., C–Au binding energy shifts) .
Data Interpretation and Optimization
Q. How do researchers reconcile conflicting data on diazonium reactivity in different solvents?
Discrepancies arise from solvent polarity effects:
- Polar solvents (e.g., H₂O) : Accelerate hydrolysis but stabilize ionic intermediates.
- Nonpolar solvents (e.g., toluene) : Reduce hydrolysis but limit solubility.
Mixed solvent systems (e.g., H₂O/THF) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) balance these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
